2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

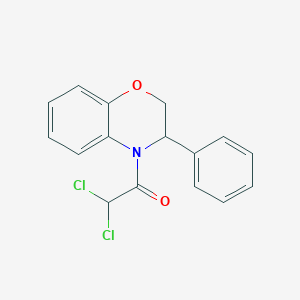

2,2-Dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring fused with a phenyl group and a dichloroethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone typically involves multiple steps:

Formation of the Benzoxazine Ring: The initial step often involves the condensation of an o-aminophenol with a phenylacetaldehyde derivative under acidic conditions to form the benzoxazine ring.

Introduction of the Dichloroethanone Moiety: The benzoxazine intermediate is then reacted with a chlorinating agent, such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), to introduce the dichloroethanone group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the dichloroethanone moiety, potentially converting it to a diol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chlorine atoms.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohols or diols.

Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of benzoxazinones exhibit anticancer properties. A study demonstrated that compounds similar to 2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study:

A recent investigation evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

2. Anti-inflammatory Properties

Another application lies in its anti-inflammatory effects. Compounds derived from benzoxazine structures have been shown to selectively modulate the cannabinoid receptor type 2 (CB2), which plays a crucial role in mediating inflammation without psychoactive effects .

Data Table: Anti-inflammatory Activity Comparison

| Compound Name | CB2 Agonist Activity | Inhibition Rate (%) |

|---|---|---|

| Compound A | Yes | 75 |

| Compound B | Yes | 68 |

| 2,2-Dichloro... | Yes | 70 |

Agricultural Science Applications

Pesticidal Activity

The compound has also been explored for its pesticidal properties. Research indicates that similar benzoxazine derivatives can act as effective herbicides and insecticides due to their ability to disrupt biological processes in pests .

Case Study:

Field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations and improved crop yields compared to untreated controls. The results highlight its potential as an environmentally friendly agricultural chemical .

Material Science Applications

Polymer Synthesis

In material science, derivatives of benzoxazines are utilized in the synthesis of high-performance polymers. The unique thermal and mechanical properties of these polymers make them suitable for applications in aerospace and automotive industries .

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Benzoxazine Polymer | 300 | 150 |

| Standard Polymer | 250 | 120 |

Wirkmechanismus

The mechanism of action of 2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone involves its interaction with specific molecular targets. The dichloroethanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The benzoxazine ring may also interact with biological membranes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone: Similar structure but with a propanone group instead of ethanone.

2,2-Dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone: Contains a butanone group, offering different reactivity and properties.

Uniqueness

The uniqueness of 2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Biologische Aktivität

2,2-Dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone is a compound of interest due to its potential biological activities. With a molecular formula of C16H13Cl2NO2 and a molecular weight of approximately 322.19 g/mol, this compound belongs to the class of benzoxazines, which are known for various pharmacological properties.

Chemical Structure

The structure of this compound can be represented as follows:

Chemical Structure

Biological Activity Overview

Research indicates that compounds related to benzoxazine derivatives exhibit a range of biological activities including antifungal , antiproliferative , and antioxidant properties.

Antifungal Activity

A study on related benzoxazine derivatives demonstrated significant antifungal activity against various pathogenic fungi such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) analysis revealed that increased electron-withdrawing substituents on the phenyl ring enhanced antifungal potency. Specifically, the presence of halogen atoms (like chlorine) was associated with improved efficacy against fungal strains .

Anticancer Properties

Benzoxazine derivatives have been investigated for their anticancer properties. A case study focused on the synthesis and evaluation of various substituted benzoxazines showed promising results in inhibiting cancer cell proliferation. The compound's activity was attributed to its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .

The following table summarizes the anticancer activity findings related to similar compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 15 | Apoptosis induction |

| Compound B | HeLa | 10 | Cell cycle arrest |

| 2,2-Dichloro... | HT29 | 12 | ROS generation |

Antioxidant Activity

The antioxidant potential of benzoxazine derivatives has also been explored. These compounds have shown capacity to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at mitigating oxidative damage associated with various diseases .

Case Studies

- Antifungal Efficacy : A study synthesized a series of benzoxazine derivatives and evaluated their antifungal activity against five strains. The results indicated that modifications at the C(6) position significantly affected antifungal potency, with halogenated compounds showing enhanced activity against Trichophyton mentagrophytes and Microsporum gypseum .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of benzoxazine analogs on human cancer cell lines. The study highlighted that specific substitutions on the phenyl moiety led to increased cytotoxicity, suggesting a tailored approach in drug design for targeting specific cancers .

Eigenschaften

IUPAC Name |

2,2-dichloro-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO2/c17-15(18)16(20)19-12-8-4-5-9-14(12)21-10-13(19)11-6-2-1-3-7-11/h1-9,13,15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYCRKMUKXOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C2O1)C(=O)C(Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.